6-Aminohexane-1-thiol

Übersicht

Beschreibung

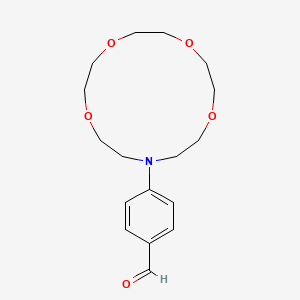

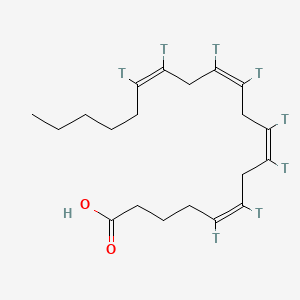

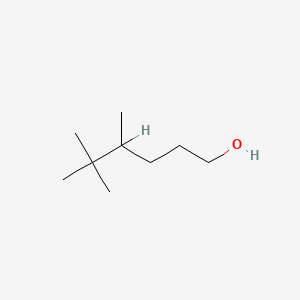

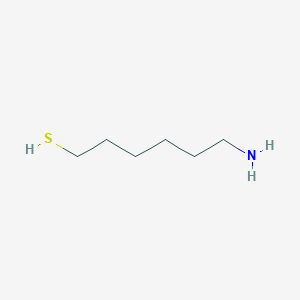

6-Aminohexane-1-thiol, also known as 6-AHT, is a chemical compound with the molecular formula C6H15NS . It is an amine-terminated alkanethiol, which means it has an amine group (-NH2) at one end of the molecule and a thiol group (-SH) at the other . This structure allows it to form a self-assembled monolayer (SAM) on a variety of surfaces .

Molecular Structure Analysis

The molecular structure of this compound consists of a six-carbon chain (hexane) with an amine group at one end and a thiol group at the other . It contains a total of 22 bonds, including 7 non-hydrogen bonds and 5 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Nanoparticle Stabilization and Biomedical Applications

6-Aminohexane-1-thiol (6EA) has been used as a functionalizing agent for stabilizing gold nanoparticles (AuNPs). These nanoparticles, characterized by their hydrophilicity and tunable surface charge, are vital for biomedical applications. Venditti et al. (2022) demonstrated the utilization of 6EA in creating hydrophilic AuNPs, which were then biologically characterized on human multiforme glioblastoma T98G cells. The study provides insight into the potential of these particles for targeting in biomedical studies, highlighting the non-toxic nature of these AuNPs and their lack of effect on cell proliferation (Venditti et al., 2022).

Role in Chemical Synthesis and Polyamide Fiber Industry

While not directly about this compound, Markowska et al. (2021) discuss 6-aminohexanoic acid, highlighting its importance as a hydrophobic, flexible structural element in various applications. This ω-amino acid plays a crucial role in the chemical synthesis of modified peptides and in the polyamide synthetic fibers (nylon) industry. Its application as a linker in various biologically active structures underlines its versatility (Markowska et al., 2021).

Thiol-Chromene Click Chemistry in Bioimaging

Yang et al. (2013) reported on the synthesis and characterization of a coumarin-chromene derivative used for thiol chemosensing in water. This compound acts as a probe for detecting thiols such as cysteine, homocysteine, and glutathione. Its ability to detect thiols in living cells (HepG2 cells) and its applicability for the direct determination of biorelevant thiols in complex matrices like human plasma demonstrate its potential in bioimaging applications (Yang et al., 2013).

Surface Activity Enhancement with Thiol Surfactants

Azzam et al. (2011) explored the self-assembling of synthesized thiol surfactants on silver nanoparticles, particularly focusing on a derivative with a similar structure, 6-(3-amino phenoxy) hexane-1-thiol. This study provides insight into how silver nanoparticles can influence the behavior of thiol surfactants in solution, thereby enhancing their surface activity. The findings suggest potential applications in areas where improved surface activity is beneficial (Azzam et al., 2011).

Thiol Chemistry in Enzyme Inhibition and Drug Development

Leung-Toung et al. (2002) discussed the importance of biological thiol-dependent enzymes in various physiopathological conditions. The study emphasized the potential of targeting the thiol moiety in these enzymes for chemotherapeutic treatment development. Though not directly linked to this compound, the research underscores the broader relevance of thiol chemistry in the field of drug development and enzyme inhibition (Leung-Toung et al., 2002).

Wirkmechanismus

Zukünftige Richtungen

One potential future direction for the use of 6-Aminohexane-1-thiol is in the assembly of gold nanoparticles using turnip yellow mosaic virus as an in-solution SERS sensor . The this compound was covalently bound to the virus capsid, modifying its surface and allowing it to interact with gold nanoparticles . This represents an exciting area of research in the field of nanotechnology.

Eigenschaften

IUPAC Name |

6-aminohexane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NS/c7-5-3-1-2-4-6-8/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYXDSQOPIGZPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCS)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511224 | |

| Record name | 6-Aminohexane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67283-39-0 | |

| Record name | 6-Aminohexane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride](/img/structure/B3055759.png)